![molecular formula C17H22N2O B14280469 3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile CAS No. 138224-74-5](/img/structure/B14280469.png)
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2,6-dimethylheptan-4-yloxy group and two cyano groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile typically involves the following steps:
Formation of the 2,6-Dimethylheptan-4-yloxy Group: This step involves the preparation of the 2,6-dimethylheptan-4-yloxy group through a series of reactions, including alkylation and etherification.
Attachment to Benzene Ring: The prepared 2,6-dimethylheptan-4-yloxy group is then attached to the benzene ring through a nucleophilic substitution reaction.
Introduction of Cyano Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can result in the activation or inhibition of specific biochemical pathways, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of cyano groups.
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dimethyl: Similar structure but with methyl groups instead of cyano groups.
Uniqueness
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile is unique due to the presence of both the 2,6-dimethylheptan-4-yloxy group and the cyano groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
138224-74-5 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
3-(2,6-dimethylheptan-4-yloxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H22N2O/c1-12(2)8-15(9-13(3)4)20-17-7-5-6-14(10-18)16(17)11-19/h5-7,12-13,15H,8-9H2,1-4H3 |
InChI Key |
XNFIFMHRJINAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)OC1=CC=CC(=C1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
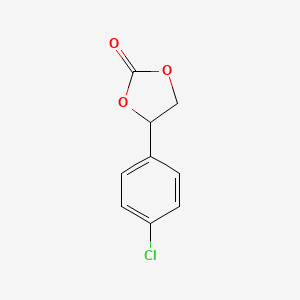
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
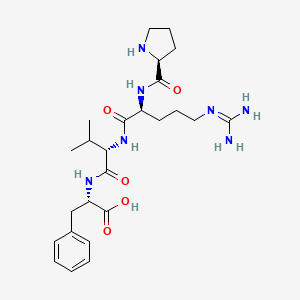
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
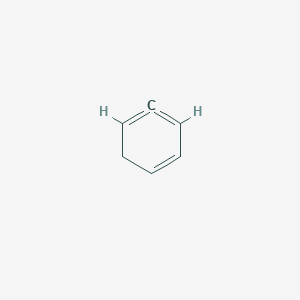
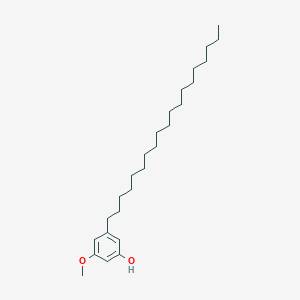
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
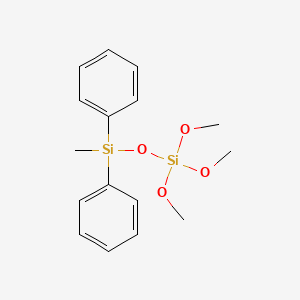



![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)
